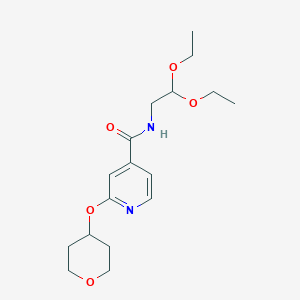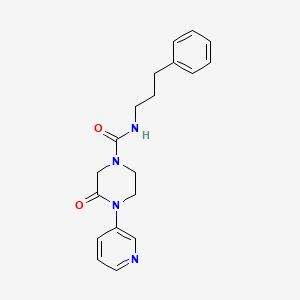
3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in animal models. P7C3 was first identified in a screen for compounds that promote neurogenesis in the adult mouse brain. Since then, it has been the subject of extensive research due to its potential therapeutic applications in neurodegenerative diseases and brain injury.
Mécanisme D'action
The exact mechanism by which 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide exerts its neuroprotective effects is not fully understood. However, it has been shown to increase the production of nicotinamide adenine dinucleotide (NAD), a molecule that plays a key role in cellular energy metabolism and DNA repair. 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide has also been shown to activate the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the production of NAD, as well as promote the survival and differentiation of neural stem cells. 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide has also been shown to increase the activity of the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide in lab experiments is its ability to promote neurogenesis and protect against neuronal death in animal models. This makes it a valuable tool for studying the mechanisms of neurodegeneration and brain injury. However, one limitation of using 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide is its relatively low potency, which may require the use of high concentrations in experiments.
Orientations Futures
There are a number of future directions for research involving 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide. One area of interest is the development of more potent analogs of 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide that may be more effective in promoting neurogenesis and protecting against neuronal death. Another area of interest is the investigation of the potential therapeutic applications of 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide in human neurodegenerative diseases and brain injury. Additionally, further research is needed to fully understand the mechanism by which 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide exerts its neuroprotective effects.
Méthodes De Synthèse
3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of pyridine-3-carboxylic acid with 3-phenylpropanol to form 3-phenylpropylpyridine-3-carboxylate. This intermediate is then reacted with piperazine and triphosgene to form the final product, 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide.
Applications De Recherche Scientifique
3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been extensively studied in animal models of neurodegeneration and brain injury. It has been shown to promote neurogenesis in the adult mouse brain, as well as protect against neuronal death in models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. 3-Oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide has also been shown to improve cognitive function in animal models of aging.
Propriétés
IUPAC Name |
3-oxo-N-(3-phenylpropyl)-4-pyridin-3-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18-15-22(12-13-23(18)17-9-5-10-20-14-17)19(25)21-11-4-8-16-6-2-1-3-7-16/h1-3,5-7,9-10,14H,4,8,11-13,15H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRWOBGNFCVPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NCCCC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-(3-phenylpropyl)-4-(pyridin-3-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4(2H)-Benzofuranone, 7-beta-D-glucopyranosyl-3-[3-beta-D-glucopyranosyl-2,3,4-trihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-6-oxo-1,4-cyclohexadien-1-yl]-3,7-dihydro-6,7-dihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-, (2S,3S)-](/img/structure/B2856533.png)

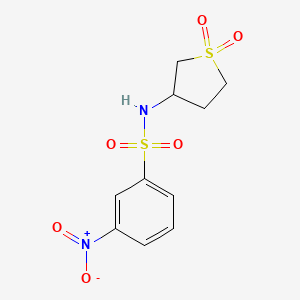
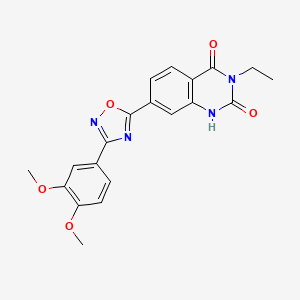

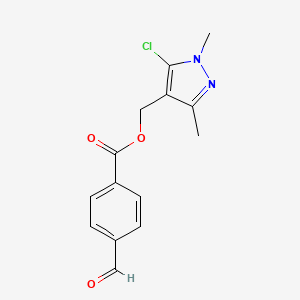
![5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol](/img/structure/B2856545.png)
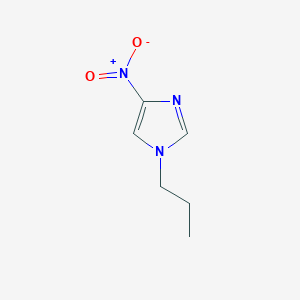
![(4-Methylpiperazin-1-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2856547.png)



![2-Ethyl-3-[(4-methoxyphenyl)methyl][1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856553.png)
